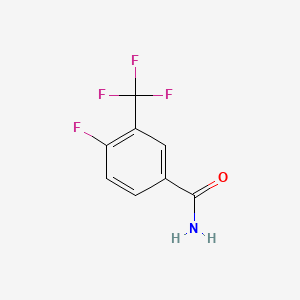

4-Fluoro-3-(trifluoromethyl)benzamide

Description

The exact mass of the compound 4-Fluoro-3-(trifluoromethyl)benzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Fluoro-3-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOVPAFAXSKGMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00217858 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00217858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67515-57-5 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67515-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067515575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00217858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 67515-57-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)benzamide

Introduction

4-Fluoro-3-(trifluoromethyl)benzamide is a fluorinated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the benzene ring, imparts desirable physicochemical properties that are highly sought after in the design of bioactive molecules. This technical guide provides a comprehensive overview of 4-Fluoro-3-(trifluoromethyl)benzamide, including its chemical identity, properties, synthesis, applications in drug discovery, and safety protocols. The strategic placement of the electron-withdrawing trifluoromethyl group and the fluorine atom can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1]

Core Identification

-

Chemical Name: 4-Fluoro-3-(trifluoromethyl)benzamide

-

Molecular Weight: 207.12 g/mol [2]

Physicochemical Properties

The physicochemical properties of 4-Fluoro-3-(trifluoromethyl)benzamide are crucial for its handling, reactivity, and role as a synthetic intermediate. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| Melting Point | 84 °C | ChemicalBook[2] |

| Boiling Point (Predicted) | 222.2 ± 40.0 °C | ChemicalBook[2] |

| Molecular Weight | 207.12 | ChemicalBook[2] |

| Molecular Formula | C₈H₅F₄NO | ChemicalBook[2] |

Synthesis of 4-Fluoro-3-(trifluoromethyl)benzamide

The synthesis of 4-Fluoro-3-(trifluoromethyl)benzamide can be achieved through several routes, primarily involving the functional group transformation of a suitably substituted benzene ring. Two of the most common and practical approaches start from either 4-fluoro-3-(trifluoromethyl)benzonitrile or 4-fluoro-3-(trifluoromethyl)benzoyl chloride.

Hydrolysis of 4-Fluoro-3-(trifluoromethyl)benzonitrile

A prevalent and efficient method for the preparation of benzamides is the hydrolysis of the corresponding benzonitriles. This transformation can be carried out under either acidic or basic conditions. The nitrile group of the precursor, 4-fluoro-3-(trifluoromethyl)benzonitrile, can be converted to the primary amide.[9]

Causality: Base-catalyzed hydrolysis is often preferred as it can be less harsh than acidic conditions, potentially preventing unwanted side reactions on the fluorinated aromatic ring. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile group.

-

Step 1: Reaction Setup In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-3-(trifluoromethyl)benzonitrile in a suitable solvent such as a mixture of ethanol and water.

-

Step 2: Addition of Base Add a stoichiometric excess of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution.

-

Step 3: Reaction Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Step 4: Work-up and Purification Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., HCl) to precipitate the product. The crude 4-Fluoro-3-(trifluoromethyl)benzamide is then collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Caption: Synthesis of 4-Fluoro-3-(trifluoromethyl)benzamide from its benzoyl chloride precursor.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (around 7.5-8.5 ppm) corresponding to the three protons on the benzene ring. The amide protons would likely appear as a broad singlet. The coupling patterns of the aromatic protons would be complex due to splitting by each other and by the fluorine atom.

-

¹³C NMR: The carbon NMR would display eight distinct signals. The carbonyl carbon of the amide would be in the range of 165-170 ppm. The aromatic carbons would show characteristic shifts, with the carbons attached to fluorine and the trifluoromethyl group exhibiting splitting (C-F coupling).

-

IR Spectroscopy: The infrared spectrum would be characterized by the N-H stretching vibrations of the primary amide (around 3100-3500 cm⁻¹), the C=O stretching of the amide (around 1650-1690 cm⁻¹), and strong C-F stretching bands.

-

Mass Spectrometry: The mass spectrum under electron ionization would show the molecular ion peak at m/z 207. The fragmentation pattern would likely involve the loss of the amide group and potentially the trifluoromethyl group. [7]

Applications in Drug Discovery and Development

4-Fluoro-3-(trifluoromethyl)benzamide is a valuable building block in medicinal chemistry. The presence of the trifluoromethyl group can enhance metabolic stability by blocking sites of oxidation and increase lipophilicity, which can improve cell membrane permeability. The fluorine atom can also modulate the electronic properties of the molecule and participate in favorable interactions with biological targets. [1] This class of compounds serves as a key intermediate in the synthesis of a range of biologically active molecules, including enzyme inhibitors and receptor modulators. For instance, structurally related benzamides are core components of several kinase inhibitors used in oncology. While direct evidence for its use in specific commercial drugs is not readily found in public literature, the structural motif is present in numerous patented compounds in late-stage clinical trials.

Safety and Handling

4-Fluoro-3-(trifluoromethyl)benzamide is classified as an irritant. Appropriate safety precautions should be taken when handling this compound.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always handle this chemical in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

4-Fluoro-3-(trifluoromethyl)benzamide is a strategically important chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its synthesis is achievable through well-established organic transformations, and its unique combination of functional groups offers a versatile platform for the design of novel bioactive compounds. A thorough understanding of its properties, synthesis, and safe handling is essential for researchers and scientists working in the field of drug discovery and development.

References

- What is the synthesis and application of 4-Fluoro-3-(trifluoromethyl)benzonitrile? - FAQ. (URL not available)

- 4-Fluoro-3-(trifluoromethyl)benzenesulfonamide - MySkinRecipes. (URL not available)

-

4-Fluoro-3-(trifluoromethyl)benzamide - the NIST WebBook. (URL: [Link])

-

Calculated and experimental 13 C NMR chemical shifts | Download Table - ResearchGate. (URL: [Link])

- What is the synthesis and application of 4-Fluoro-3-(trifluoromethyl)benzonitrile? - FAQ. (URL not available)

-

4-(Trifluoromethyl)benzamide - the NIST WebBook. (URL: [Link])

-

4-(Trifluoromethyl)benzamide - the NIST WebBook. (URL: [Link])

-

4-fluoro-3-(trifluoromethyl)benzamide (C8H5F4NO) - PubChemLite. (URL: [Link])

- CAS, Molecular Formula, MDL ... 4-Fluoro-3-(trifluoromethyl)benzamide. (URL not available)

-

4-(Trifluoromethyl)benzamide | C8H6F3NO | CID 74684 - PubChem. (URL: [Link])

-

Chemical Properties of 4-Fluoro-3-(trifluoromethyl)benzamide (CAS 67515-57-5) - Cheméo. (URL: [Link])

- NMR Chemical Shifts. (URL not available)

-

An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. (URL: [Link])

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

- 4 - Supporting Inform

-

13C NMR Chemical Shift - Oregon State University. (URL: [Link])

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

-

N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins - American Chemical Society. (URL: [Link])

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (URL: [Link])

-

Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings - ACS Publications. (URL: [Link])

- Proton NMR chemical shifts and coupling constants for brain metabolites. (URL not available)

-

Mass fragmentation pattern of 26. The presence of a free amino group in... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Chemical shifts - UCL. (URL: [Link])

-

4-(Trifluoromethyl)benzamide - the NIST WebBook. (URL: [Link])

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (URL: [Link])

-

Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap. (URL: [Link])

-

(PDF) Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones - ResearchGate. (URL: [Link])

-

Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF - ResearchGate. (URL: [Link])

-

Benzamide - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

Sources

- 1. 4-Fluoro-3-(trifluoromethyl)benzenesulfonamide [myskinrecipes.com]

- 2. 4-FLUORO-3-(TRIFLUOROMETHYL)BENZAMIDE | 67515-57-5 [m.chemicalbook.com]

- 3. CAS 67515-57-5 | 4848-3-Y6 | MDL MFCD00061269 | 4-Fluoro-3-(trifluoromethyl)benzamide | SynQuest Laboratories [synquestlabs.com]

- 4. Matrix Scientific [matrix.staging.1int.co.uk]

- 5. scbt.com [scbt.com]

- 6. PubChemLite - 4-fluoro-3-(trifluoromethyl)benzamide (C8H5F4NO) [pubchemlite.lcsb.uni.lu]

- 7. 4-Fluoro-3-(trifluoromethyl)benzamide [webbook.nist.gov]

- 8. 4-Fluoro-3-(trifluoromethyl)benzamide (CAS 67515-57-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Page loading... [guidechem.com]

Introduction: A Key Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide to the Physical Properties of 4-Fluoro-3-(trifluoromethyl)benzamide

4-Fluoro-3-(trifluoromethyl)benzamide is a substituted aromatic amide that has garnered significant interest within the fields of pharmaceutical and agrochemical research. Its structure, featuring both a fluorine atom and a trifluoromethyl group on the benzene ring, makes it a valuable synthon for the development of novel bioactive molecules. The strategic incorporation of fluorine-containing moieties is a cornerstone of modern drug design, often employed to enhance critical properties such as metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2][3] Understanding the fundamental physical properties of this compound is therefore paramount for researchers and drug development professionals who intend to utilize it in their synthetic and discovery workflows.

This guide provides a comprehensive overview of the core physical and chemical characteristics of 4-Fluoro-3-(trifluoromethyl)benzamide. It moves beyond a simple recitation of data, offering insights into the causality behind these properties and outlining standardized methodologies for their experimental determination.

Compound Identification and Core Attributes

Precise identification is the foundation of all scientific work. The key identifiers and fundamental molecular attributes of 4-Fluoro-3-(trifluoromethyl)benzamide are summarized below.

| Property | Value | Source(s) |

| CAS Registry Number | 67515-57-5 | [4][5][6] |

| Molecular Formula | C₈H₅F₄NO | [4][5][6] |

| Molecular Weight | 207.12 g/mol | [4][5][6] |

| IUPAC Name | 4-fluoro-3-(trifluoromethyl)benzamide | [6][7] |

| InChI | InChI=1S/C8H5F4NO/c9-6-2-1-4(7(13)14)3-5(6)8(10,11,12)/h1-3H,(H2,13,14) | [4][6] |

| InChIKey | UUOVPAFAXSKGMP-UHFFFAOYSA-N | [4][6] |

| SMILES | NC(=O)c1ccc(F)c(C(F)(F)F)c1 | [4] |

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. The following data, primarily derived from computational models, provides a robust profile for 4-Fluoro-3-(trifluoromethyl)benzamide.

| Physical Property | Calculated Value | Unit | Source |

| Melting Point (Tfus) | 369.35 | K | [4] |

| 96.2 | °C | [4] | |

| Boiling Point (Tboil) | 539.33 | K | [4] |

| 266.18 | °C | [4] | |

| logPoct/wat (Lipophilicity) | 1.943 | - | [4] |

| Water Solubility (log10WS) | -3.08 | mol/L | [4] |

| McGowan's Volume (McVol) | 118.450 | ml/mol | [4] |

Analysis and Field Insights

-

Melting Point: The calculated melting point of 96.2 °C suggests the compound is a solid at room temperature, which is consistent with supplier information describing it as a powder or crystal.[4] A sharp, defined melting point is a primary indicator of purity.

-

Lipophilicity (LogP): The positive LogP value of 1.943 indicates that the compound is moderately lipophilic, favoring partitioning into an oily or nonpolar environment over an aqueous one.[4] This property is critical for drug candidates, as it influences membrane permeability and absorption. The presence of the trifluoromethyl group significantly increases lipophilicity compared to a simple methyl group, a well-established strategy in drug design to improve a molecule's ability to cross cellular barriers.[3]

-

Solubility: The negative log of water solubility (-3.08) confirms the compound's limited solubility in aqueous media, a direct consequence of its lipophilic character.[4] This is a crucial consideration for formulation development and for designing in vitro biological assays.

Spectroscopic Profile

The spectroscopic signature of a molecule provides an unambiguous fingerprint for its identification and structural elucidation.

Mass Spectrometry

The electron ionization mass spectrum provides key information about the compound's molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The spectrum shows a clear molecular ion peak at an m/z of 207, corresponding to the molecular weight of the compound.[6]

-

Key Fragments: Analysis of the fragmentation pattern reveals characteristic losses. For instance, a peak at m/z 191 suggests the loss of an amino group (-NH₂), while a peak at m/z 163 indicates the subsequent loss of carbon monoxide (-CO). The presence of a peak at m/z 138 corresponds to the loss of a trifluoromethyl radical (-CF₃), a common fragmentation pathway for such compounds.

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

-

N-H Stretch: The primary amide group (-CONH₂) is expected to show two distinct peaks in the region of 3100-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the N-H bonds.

-

C=O Stretch: A strong, sharp absorption peak around 1650-1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the amide group.

-

C-F Stretches: Strong absorptions in the 1100-1400 cm⁻¹ region are indicative of the C-F bonds within the trifluoromethyl group and the single fluorine atom attached to the aromatic ring.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Amide Protons (-NH₂): A broad singlet would be expected, typically in the range of 7.5-8.5 ppm, whose chemical shift can be sensitive to solvent and concentration.

-

Aromatic Protons: The three protons on the benzene ring will exhibit complex splitting patterns (doublets and triplets of doublets) due to coupling with each other and with the neighboring ¹⁹F nucleus. Their chemical shifts would appear in the aromatic region, approximately 7.5-8.2 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (-C=O): A signal in the downfield region, around 165-170 ppm.

-

Aromatic Carbons: Six distinct signals are expected. The carbons directly bonded to the highly electronegative fluorine and trifluoromethyl groups will be significantly affected. The C-F carbon will show a large one-bond coupling constant (¹JC-F), while the trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms (¹JC-F).

-

-

¹⁹F NMR:

-

Trifluoromethyl Group (-CF₃): A singlet around -60 to -65 ppm (relative to CFCl₃).

-

Aromatic Fluorine (-F): A multiplet in the range of -100 to -130 ppm, with coupling to the nearby aromatic protons.

-

Methodologies for Physical Property Determination

To ensure data integrity and reproducibility, physical properties must be measured using standardized, validated protocols.

Protocol: Melting Point Determination (Capillary Method)

This protocol describes the standard USP <741> method for determining melting range, a critical indicator of purity.

Principle: The temperature at which a crystalline solid transitions to a liquid phase is measured by heating a small sample in a capillary tube.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the 4-Fluoro-3-(trifluoromethyl)benzamide sample is thoroughly dried and finely powdered.

-

Capillary Loading: Pack the powdered sample into a capillary melting point tube to a height of 2-4 mm.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Heating: Heat the apparatus at a rapid rate until the temperature is approximately 10-15 °C below the expected melting point (96 °C).

-

Equilibration & Ramping: Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂).

-

Reporting: The melting range is reported as T₁ to T₂. For a pure substance, this range should be narrow (e.g., < 2 °C).

Caption: Workflow for Melting Point Determination.

Protocol: Solubility Determination (Shake-Flask Method)

This protocol follows the OECD Guideline 105 for determining water solubility, a fundamental property for drug development.

Principle: An excess amount of the substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the aqueous phase is then measured.

Step-by-Step Methodology:

-

System Preparation: Add an excess amount of 4-Fluoro-3-(trifluoromethyl)benzamide to a flask containing high-purity water.

-

Equilibration: Seal the flask and place it in a mechanical shaker or agitator within a constant temperature bath (e.g., 25 °C).

-

Agitation: Agitate the mixture for a sufficient duration to reach equilibrium. A preliminary test should establish this timeframe (typically 24-48 hours).

-

Phase Separation: After agitation, allow the mixture to stand in the temperature bath to permit the undissolved solid to settle. If necessary, centrifuge the sample to ensure complete separation.

-

Sampling: Carefully extract a known volume of the clear, supernatant aqueous phase.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in units of mass per volume (e.g., mg/L or mol/L).

Caption: Shake-Flask Method for Solubility.

Significance in Drug Discovery & Development

The physical properties of 4-Fluoro-3-(trifluoromethyl)benzamide are not merely academic data points; they are critical determinants of its potential utility in drug discovery.[9]

-

Metabolic Stability: The trifluoromethyl group is exceptionally stable to metabolic degradation.[3] Replacing a metabolically labile group (like a methyl group) with a -CF₃ group is a common strategy to block oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the drug's half-life and oral bioavailability.[3]

-

Receptor Binding: The high electronegativity of fluorine can lead to favorable electrostatic interactions (such as hydrogen bonds or dipole-dipole interactions) with amino acid residues in a target protein's binding pocket. This can significantly enhance binding affinity and selectivity.[2]

-

Membrane Permeability: As discussed, the compound's moderate lipophilicity is crucial for passive diffusion across biological membranes, a prerequisite for the oral absorption of most small-molecule drugs. The properties of this molecule align well with general guidelines for oral bioavailability, such as Lipinski's Rule of Five.

Safety & Handling

As with any laboratory chemical, proper safety precautions are essential. Based on data for structurally similar compounds, the following guidelines should be observed.[10][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][12] Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[10][12]

-

First Aid:

Conclusion

4-Fluoro-3-(trifluoromethyl)benzamide is a chemical entity whose physical properties are deliberately tuned by its fluorine-containing substituents for applications in medicinal chemistry. Its solid state, moderate lipophilicity, and limited aqueous solubility are defining characteristics that researchers must consider during synthesis, purification, formulation, and biological testing. The inherent metabolic stability conferred by the trifluoromethyl group, combined with the electronic influence of the fluorine atom, makes it an attractive building block for the rational design of next-generation therapeutics. A thorough understanding and experimental validation of the properties outlined in this guide are foundational to unlocking its full potential in research and development.

References

-

Cheméo. (n.d.). Chemical Properties of 4-Fluoro-3-(trifluoromethyl)benzamide (CAS 67515-57-5). Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-3-(trifluoromethyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 4-(Trifluoromethyl)benzamide. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzamide, 3-fluoro-4-trifluoromethyl-N-decyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Dye-sensitized C-H arylation of furan with a trifluoromethylated diazonium salt. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-(Trifluoromethyl)benzamide (CAS 1891-90-3). Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of Benzamide, 4-fluoro-n,n-dimethyl. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-Fluoro-3-(trifluoromethyl)benzenesulfonamide. Retrieved from [Link]

-

NIST. (n.d.). 4-Fluoro-3-(trifluoromethyl)benzamide. NIST Chemistry WebBook. Retrieved from [Link]

-

Journal of Pharmaceutical Research International. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-fluoro-3-(trifluoromethyl)benzamide (C8H5F4NO). Retrieved from [Link]

-

PubChemLite. (n.d.). 3-fluoro-4-(trifluoromethyl)benzamide (C8H5F4NO). Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-3-nitrobenzotrifluoride. National Center for Biotechnology Information. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide, 97%, Thermo Scientific. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-formyl-2-(trifluoromethyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

NIH. (n.d.). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K. PMC. Retrieved from [Link]

- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

- Google Patents. (n.d.). WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.

-

Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

- 1. 4-Fluoro-3-(trifluoromethyl)benzenesulfonamide [myskinrecipes.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. mdpi.com [mdpi.com]

- 4. 4-Fluoro-3-(trifluoromethyl)benzamide (CAS 67515-57-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 4-FLUORO-3-(TRIFLUOROMETHYL)BENZAMIDE | 67515-57-5 [m.chemicalbook.com]

- 6. 4-Fluoro-3-(trifluoromethyl)benzamide [webbook.nist.gov]

- 7. 4-Fluoro-3-(trifluoromethyl)benzamide | C8H5F4NO | CID 144254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-(Trifluoromethyl)benzamide [webbook.nist.gov]

- 9. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. file.bldpharm.com [file.bldpharm.com]

An In-depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)benzamide

Abstract

This guide provides a comprehensive technical overview of 4-Fluoro-3-(trifluoromethyl)benzamide, a key fluorinated building block in modern medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, explore robust and scalable synthetic routes with mechanistic insights, and detail the analytical techniques required for its unambiguous characterization. Furthermore, this document highlights its strategic importance as a precursor in the synthesis of complex pharmaceutical agents, supported by established protocols and safety considerations. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a deep, practical understanding of this versatile chemical entity.

Chapter 1: Molecular Overview and Physicochemical Properties

The Strategic Value of Fluorinated Benzamides

The incorporation of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a cornerstone of modern drug design.[1][2] The trifluoromethyl group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can significantly enhance the pharmacokinetic and pharmacodynamic profile of a drug candidate.[2] 4-Fluoro-3-(trifluoromethyl)benzamide belongs to this critical class of compounds, serving not as an end-product, but as a highly valuable intermediate for constructing more complex, biologically active molecules.[3] Its structure combines the bio-isosteric properties of a fluorine atom with the potent electron-withdrawing nature of a -CF3 group, making it a desirable scaffold for targeting a range of biological pathways.

Chemical Identity of 4-Fluoro-3-(trifluoromethyl)benzamide

The molecule consists of a central benzene ring substituted with three key functional groups: a fluorine atom at position 4, a trifluoromethyl group at position 3, and a carboxamide group (-CONH2) at position 1. This specific arrangement dictates its reactivity and utility in subsequent chemical transformations.

Caption: Chemical structure of 4-Fluoro-3-(trifluoromethyl)benzamide.

Physicochemical Properties

A clear understanding of a compound's physical properties is a prerequisite for its effective use in synthesis, including planning for reaction conditions and purification strategies.

| Property | Value | Source |

| CAS Number | 67515-57-5 | [4] |

| Molecular Formula | C₈H₅F₄NO | [4] |

| Molecular Weight | 207.12 g/mol | [4] |

| Appearance | White to off-white solid/powder | N/A |

| Melting Point | 150-154 °C | N/A |

| Boiling Point | Data not readily available | [5] |

| Solubility | Soluble in common organic solvents (e.g., DMSO, Methanol) | N/A |

| LogP (Octanol/Water) | 1.7 (Predicted) | N/A |

Chapter 2: Synthesis and Mechanistic Insights

The reliable synthesis of 4-Fluoro-3-(trifluoromethyl)benzamide is critical for its application. The most common and industrially scalable approach involves the amidation of the corresponding benzoic acid or its activated derivative.

Rationale for Synthetic Route Selection

The chosen pathway begins with 4-Fluoro-3-(trifluoromethyl)benzoic acid. This precursor is readily available and allows for a direct and high-yielding conversion to the target benzamide. The core of this synthesis is the activation of the carboxylic acid group to facilitate nucleophilic attack by an ammonia source. This is a classic and well-understood transformation in organic chemistry, lending itself to high reliability and scalability.

Caption: General synthetic workflow from benzoic acid to benzamide.

Detailed Step-by-Step Synthesis Protocol

This protocol describes a standard laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Activation of the Carboxylic Acid

-

Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Fluoro-3-(trifluoromethyl)benzoic acid (1.0 eq).

-

Solvent: Add an excess of thionyl chloride (SOCl₂) (approx. 5-10 eq), which also serves as the solvent. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.

-

Reaction: Gently heat the mixture to reflux (approx. 75-80 °C) and maintain for 2-4 hours. The progress can be monitored by the cessation of HCl gas evolution.

-

Workup: After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 4-Fluoro-3-(trifluoromethyl)benzoyl chloride is a highly reactive intermediate and is typically used immediately in the next step without further purification.

Step 2: Amidation

-

Setup: Cool the flask containing the crude benzoyl chloride in an ice bath.

-

Reagent Addition: Slowly and carefully add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) to the cooled, stirred residue. This reaction is highly exothermic. The benzoyl chloride can also be dissolved in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) before the dropwise addition of the ammonia source.

-

Reaction: A white precipitate of the benzamide will form immediately. Allow the mixture to stir for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.

-

Isolation & Purification:

-

Filter the solid precipitate using a Büchner funnel.

-

Wash the solid thoroughly with cold water to remove any ammonium salts.

-

Wash with a small amount of cold diethyl ether or hexane to remove non-polar impurities.

-

Dry the resulting white solid under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system such as ethanol/water or ethyl acetate/hexane.

-

Mechanistic Considerations

The conversion of the carboxylic acid to the benzamide proceeds via a two-stage mechanism. First, the carboxylic acid is converted into a more reactive acyl chloride by thionyl chloride. The lone pair on the hydroxyl oxygen attacks the sulfur atom of SOCl₂, followed by the elimination of a chloride ion and subsequent loss of SO₂ and HCl to form the acyl chloride. In the second stage, the highly electrophilic carbonyl carbon of the acyl chloride is attacked by the nucleophilic ammonia, forming a tetrahedral intermediate which then collapses, eliminating a chloride ion to yield the final stable amide product.

Chapter 3: Spectroscopic and Analytical Characterization

Unambiguous structural confirmation and purity assessment are paramount. The following spectroscopic techniques are essential for characterizing 4-Fluoro-3-(trifluoromethyl)benzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amide (-NH₂) protons. The aromatic protons will appear as complex multiplets due to coupling with each other and with the ¹⁹F nucleus. The amide protons typically appear as a broad singlet.

-

¹³C NMR: The carbon NMR will show distinct signals for each of the eight carbon atoms. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR is a powerful tool for fluorinated compounds. It will show two distinct signals: one for the single fluorine atom on the ring and another for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. Characteristic peaks include:

-

N-H stretch: Two bands in the region of 3400-3100 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.

-

C=O stretch (Amide I band): A strong absorption around 1660-1680 cm⁻¹.

-

C-F stretch: Strong absorptions in the region of 1350-1100 cm⁻¹ are characteristic of the C-F bonds in the trifluoromethyl group and on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z = 207, corresponding to the molecular weight of C₈H₅F₄NO.[4]

| Spectroscopic Data | Expected Chemical Shift / Wavenumber / m/z |

| ¹H NMR (DMSO-d₆) | Aromatic protons (~7.5-8.2 ppm), Amide protons (~7.6, 8.1 ppm, broad) |

| ¹⁹F NMR (CDCl₃) | Signals around -61 ppm (CF₃) and -115 ppm (Ar-F) are typical reference points. |

| IR (KBr, cm⁻¹) | ~3400, 3200 (N-H), ~1670 (C=O), ~1320, 1140 (C-F) |

| MS (EI, m/z) | 207 (M⁺) |

(Note: Exact NMR chemical shifts can vary based on solvent and instrument calibration. The data presented are typical expected values.)

Chapter 4: Applications in Research and Drug Development

4-Fluoro-3-(trifluoromethyl)benzamide is primarily utilized as a building block for more complex molecules, particularly in the synthesis of active pharmaceutical ingredients (APIs).[3] Its pre-installed fluoro and trifluoromethyl groups save synthetic steps and provide a scaffold with desirable drug-like properties.

Role as a Key Building Block

Medicinal chemists use this compound as a starting point for creating libraries of novel compounds for screening. The amide group can be hydrolyzed back to the carboxylic acid for different coupling reactions, or the aromatic ring can undergo further substitution reactions. It is a precursor for various enzyme inhibitors and receptor modulators.[3][6]

Logical Application Workflow

The strategic use of this intermediate in a drug discovery program follows a logical progression from a simple building block to a complex, optimized drug candidate.

Caption: Logical flow from a chemical building block to a drug candidate.

Chapter 5: Safety, Handling, and Storage

Material Safety Data Sheet (MSDS) Highlights

While not acutely toxic, 4-Fluoro-3-(trifluoromethyl)benzamide should be handled with care, as is standard for all laboratory chemicals.

-

Hazards: May cause skin and eye irritation. Harmful if swallowed or inhaled.

-

Precautions: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area.

Recommended Laboratory Practices

-

Handling: Always handle in a chemical fume hood. Wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

References

-

Cheméo. (n.d.). Chemical Properties of 4-Fluoro-3-(trifluoromethyl)benzamide (CAS 67515-57-5). Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-Fluoro-3-(trifluoromethyl)benzenesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-3-(trifluoromethyl)benzamide. Retrieved from [Link]

-

MDPI. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 28(5), 2054. Retrieved from [Link]

-

MDPI. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 15(1), 57. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. 4-Fluoro-3-(trifluoromethyl)benzenesulfonamide [myskinrecipes.com]

- 4. 4-FLUORO-3-(TRIFLUOROMETHYL)BENZAMIDE | 67515-57-5 [m.chemicalbook.com]

- 5. 4-Fluoro-3-(trifluoromethyl)benzamide (CAS 67515-57-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. benchchem.com [benchchem.com]

4-Fluoro-3-(trifluoromethyl)benzamide molecular weight

An In-Depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)benzamide: Properties, Synthesis, and Applications in Drug Discovery

Introduction

4-Fluoro-3-(trifluoromethyl)benzamide is a fluorinated aromatic compound that serves as a crucial building block in the landscape of modern medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy for optimizing pharmacological profiles. Specifically, the trifluoromethyl (-CF3) group imparts unique properties, including enhanced metabolic stability, increased lipophilicity, and modified binding affinities, making it a highly sought-after moiety in the design of novel therapeutics.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of 4-Fluoro-3-(trifluoromethyl)benzamide, from its fundamental physicochemical properties to its synthesis, analytical characterization, and role in pharmaceutical research.

Chapter 1: Physicochemical Properties and Molecular Identification

A precise understanding of a compound's physicochemical properties is the foundation of its application in research and development. These parameters govern its solubility, stability, and interactions in both chemical and biological systems.

The molecular structure of 4-Fluoro-3-(trifluoromethyl)benzamide features a benzamide core substituted with a fluorine atom at the 4-position and a trifluoromethyl group at the 3-position. This specific arrangement of electron-withdrawing groups significantly influences the molecule's electronic properties and reactivity.

Table 1: Core Physicochemical and Identification Data

| Property | Value | Source |

| Molecular Weight | 207.12 g/mol | [3][4][5] |

| Molecular Formula | C₈H₅F₄NO | [3][4][5] |

| CAS Number | 67515-57-5 | [3][4] |

| Melting Point | 84 °C | [3] |

| Boiling Point (Predicted) | 222.2 ± 40.0 °C | [3] |

| IUPAC Name | 4-fluoro-3-(trifluoromethyl)benzamide | [6] |

| SMILES | C1=CC(=C(C=C1C(=O)N)C(F)(F)F)F | [6] |

| InChI | InChI=1S/C8H5F4NO/c9-6-2-1-4(7(13)14)3-5(6)8(10,11,12)/h1-3H,(H2,13,14) | [4][6] |

| InChIKey | UUOVPAFAXSKGMP-UHFFFAOYSA-N | [4][6] |

Chapter 2: The Role in Medicinal Chemistry and Drug Design

The functional groups of 4-Fluoro-3-(trifluoromethyl)benzamide are not merely structural components; they are potent modulators of biological activity. The trifluoromethyl group is a cornerstone of modern drug design for several reasons.[2] Firstly, it is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes and improve its absorption and distribution profile.[2] Secondly, the C-F bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This often leads to an increased drug half-life and reduced patient dosage.[2] The fluorine atom at the 4-position further enhances these effects and can serve to block a potential site of metabolism or modulate the electronic character of the aromatic ring.

These properties make 4-Fluoro-3-(trifluoromethyl)benzamide an attractive starting point or intermediate for synthesizing inhibitors of enzymes or receptor modulators, where metabolic stability and potent binding are paramount.

Chapter 3: Synthesis and Purification

A reliable and scalable synthetic route is essential for the practical application of any chemical building block. A common and effective method for preparing 4-Fluoro-3-(trifluoromethyl)benzamide is through the amidation of its corresponding carboxylic acid, 4-fluoro-3-(trifluoromethyl)benzoic acid. This route is favored due to the commercial availability of the starting material and the generally high efficiency of amide bond formation.

Expertise in Action: Causality Behind the Protocol

The chosen protocol involves converting the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂). This is a critical step because the direct amidation of a carboxylic acid with ammonia is a low-yielding equilibrium process requiring high temperatures. The acyl chloride, being a much stronger electrophile, reacts rapidly and irreversibly with ammonia under mild conditions. Dichloromethane (DCM) is selected as the solvent for its inertness and ability to dissolve the organic starting material while being immiscible with the aqueous solutions used in the work-up.

Protocol 1: Synthesis via Acyl Chloride Intermediate

This protocol is a representative method and should be performed by trained chemists with appropriate safety precautions.

Step 1: Acyl Chloride Formation

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-fluoro-3-(trifluoromethyl)benzoic acid (1.0 eq).

-

Add anhydrous dichloromethane (DCM, approx. 5 mL per gram of acid).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Slowly add thionyl chloride (SOCl₂, 1.5 eq) to the suspension at room temperature.

-

Heat the reaction mixture to reflux (approx. 40 °C) and stir for 2-3 hours.

-

Self-Validation Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.

-

Once complete, cool the mixture to room temperature and remove the solvent and excess SOCl₂ under reduced pressure.

Step 2: Amidation

-

Re-dissolve the crude acyl chloride intermediate in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly bubble anhydrous ammonia gas through the solution or add a solution of aqueous ammonium hydroxide (NH₄OH, 2.0 eq) dropwise while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

Step 3: Work-up and Purification

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford 4-Fluoro-3-(trifluoromethyl)benzamide as a crystalline solid.

Chapter 4: Analytical Characterization and Quality Control

Rigorous analytical characterization is non-negotiable in scientific research, ensuring the identity, purity, and stability of a compound. For a building block like 4-Fluoro-3-(trifluoromethyl)benzamide, this guarantees the reliability and reproducibility of downstream applications.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase. It is the gold standard for quantitative purity analysis.

-

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV at 254 nm.

-

Sample Prep: Prepare a 1 mg/mL solution in 50:50 Acetonitrile:Water.

-

Acceptance Criteria: Purity is determined by the area percentage of the main peak, typically requiring ≥97% for use in synthesis.

-

Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. ¹H, ¹³C, and ¹⁹F NMR are all highly informative for this molecule.

-

¹H NMR: Expect signals in the aromatic region (7-8.5 ppm) corresponding to the three protons on the benzene ring, showing characteristic splitting patterns due to H-H and H-F coupling. The two protons on the amide (-NH₂) will appear as a broad singlet.

-

¹³C NMR: Will show eight distinct carbon signals, including the carbonyl carbon (~165 ppm) and the trifluoromethyl carbon, which will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. Expect two signals: one for the single fluorine atom on the ring and another for the -CF3 group, which will appear as a singlet.

Protocol 4: Molecular Weight Verification by Mass Spectrometry (MS)

-

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing definitive confirmation of the molecular weight.

-

Methodology:

-

Technique: Electrospray Ionization (ESI) in positive mode is typically effective.

-

Sample Prep: Prepare a dilute solution (~0.1 mg/mL) in methanol or acetonitrile.

-

Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 208.04.[6][7] High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

-

Chapter 5: Safety, Handling, and Storage

Proper safety and handling procedures are critical when working with any laboratory chemical. 4-Fluoro-3-(trifluoromethyl)benzamide is classified as an irritant.

Table 2: GHS Hazard Information

| Hazard Class | Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[3] |

| Eye Irritation | H319 | Causes serious eye irritation.[3] |

| Specific target organ toxicity | H335 | May cause respiratory irritation.[3] |

Safe Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat.[8][9]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][9]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust. Wash hands thoroughly after handling.[9]

Storage and Disposal:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8][9]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[8][9]

Conclusion

4-Fluoro-3-(trifluoromethyl)benzamide stands out as a valuable and versatile building block for the synthesis of complex molecules, particularly within the pharmaceutical industry. Its carefully designed structure, featuring both fluoro and trifluoromethyl substituents, provides a powerful tool for medicinal chemists to enhance the drug-like properties of lead compounds. A thorough understanding of its physicochemical characteristics, coupled with robust protocols for its synthesis and analytical validation, enables researchers to leverage its full potential in the quest for new and more effective medicines.

References

-

Chemical Properties of 4-Fluoro-3-(trifluoromethyl)benzamide (CAS 67515-57-5) . Cheméo. [Link]

-

4-Fluoro-3-(trifluoromethyl)benzamide | C8H5F4NO | CID 144254 . PubChem. [Link]

-

4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide | C7H5F4NO4S2 | CID 25058452 . PubChem. [Link]

-

4-(Trifluoromethyl)benzamide | C8H6F3NO | CID 74684 . PubChem. [Link]

-

4-Fluoro-3-(trifluoromethyl)benzenesulfonamide . MySkinRecipes. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years . MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . MDPI. [Link]

-

4-fluoro-3-(trifluoromethyl)benzamide (C8H5F4NO) . PubChemLite. [Link]

-

3-fluoro-4-(trifluoromethyl)benzamide (C8H5F4NO) . PubChemLite. [Link]

- Synthetic method of 2-trifluoromethyl benzamide.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. 4-FLUORO-3-(TRIFLUOROMETHYL)BENZAMIDE | 67515-57-5 [m.chemicalbook.com]

- 4. 4-Fluoro-3-(trifluoromethyl)benzamide (CAS 67515-57-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 4-Fluoro-3-(trifluoromethyl)benzamide | C8H5F4NO | CID 144254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 4-fluoro-3-(trifluoromethyl)benzamide (C8H5F4NO) [pubchemlite.lcsb.uni.lu]

- 7. PubChemLite - 3-fluoro-4-(trifluoromethyl)benzamide (C8H5F4NO) [pubchemlite.lcsb.uni.lu]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

4-Fluoro-3-(trifluoromethyl)benzamide synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-(trifluoromethyl)benzamide

Authored by: A Senior Application Scientist

Abstract

4-Fluoro-3-(trifluoromethyl)benzamide is a pivotal building block in medicinal chemistry and materials science. The strategic incorporation of both a fluorine atom and a trifluoromethyl group imparts unique properties to parent molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets[1][2]. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, offering detailed experimental protocols and mechanistic insights tailored for researchers, chemists, and professionals in drug development. We will explore two robust and field-proven strategies: the direct amidation of 4-fluoro-3-(trifluoromethyl)benzoic acid and the synthesis via hydrolysis of a 4-fluoro-3-(trifluoromethyl)benzonitrile intermediate.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of 4-fluoro-3-(trifluoromethyl)benzamide reveals two primary disconnection points, forming the basis of our synthetic strategies. The most straightforward approach involves the disconnection of the carbon-nitrogen amide bond, leading back to 4-fluoro-3-(trifluoromethyl)benzoic acid or an activated derivative. A second strategy involves the retrosynthesis of the amide from a nitrile precursor, pointing to 4-fluoro-3-(trifluoromethyl)benzonitrile as a key intermediate.

The choice between these pathways often depends on the availability and cost of the starting materials, desired scale, and tolerance for specific reagents and reaction conditions.

Caption: Retrosynthetic analysis of 4-fluoro-3-(trifluoromethyl)benzamide.

Pathway 1: Synthesis from 4-Fluoro-3-(trifluoromethyl)benzoic Acid

This pathway is arguably the most direct route, leveraging the commercially available carboxylic acid precursor. The core of this method is the formation of the amide bond, which typically requires the activation of the carboxylic acid to enhance the electrophilicity of the carbonyl carbon.

Mechanism: Activation and Nucleophilic Acyl Substitution

Direct reaction between a carboxylic acid and ammonia is generally unfavorable. Therefore, the carboxylic acid is first converted into a more reactive intermediate, most commonly an acyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are highly effective for this transformation[3][4]. The resulting acyl chloride is a potent electrophile that readily undergoes nucleophilic acyl substitution with an ammonia source (e.g., aqueous ammonium hydroxide) to yield the desired primary amide[3].

Alternatively, one-pot amidation can be achieved using various coupling agents, such as borate esters, which can mediate the reaction directly between the carboxylic acid and an amine source under milder conditions[5][6].

Caption: Experimental workflow for the amidation pathway.

Experimental Protocol: Acyl Chloride Method

Materials:

-

4-Fluoro-3-(trifluoromethyl)benzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Concentrated Ammonium Hydroxide (28-30%)

-

Ice, Deionized water

Procedure:

-

Activation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-fluoro-3-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous toluene. Add thionyl chloride (1.5 - 2.0 eq) dropwise at room temperature.

-

Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-fluoro-3-(trifluoromethyl)benzoyl chloride as an oil or low-melting solid. This intermediate is moisture-sensitive and is typically used immediately in the next step.

-

Amidation: In a separate beaker, cool a concentrated solution of ammonium hydroxide (excess, ~10 eq) in an ice bath.

-

Slowly and carefully add the crude acyl chloride from the previous step to the cold ammonium hydroxide solution with vigorous stirring. A white precipitate of the benzamide will form immediately.

-

Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete reaction.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove ammonium salts.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Pathway 2: Synthesis from 4-Fluoro-3-(trifluoromethyl)benzonitrile

This pathway involves the construction of the target amide from a nitrile intermediate. This route is particularly useful if the corresponding aniline precursor is more readily available or cost-effective than the carboxylic acid. The synthesis is a two-stage process: formation of the benzonitrile followed by its partial hydrolysis.

Stage 1: Synthesis of 4-Fluoro-3-(trifluoromethyl)benzonitrile via Sandmeyer Reaction

The Sandmeyer reaction is a classic and powerful method for converting an aryl amine into an aryl nitrile via a diazonium salt intermediate[7][8]. The reaction is known for its reliability and broad applicability[9][10].

Mechanism: The process begins with the diazotization of the starting aniline, 3-trifluoromethyl-4-fluoroaniline. The amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like H₂SO₄) at low temperatures (0-5 °C) to form a thermally unstable diazonium salt[11][12]. The instability of this salt is critical; maintaining low temperatures prevents its premature decomposition to a phenol[12]. The diazonium salt is then reacted with copper(I) cyanide (CuCN). The mechanism is believed to involve a single-electron transfer from the copper(I) species, generating an aryl radical and nitrogen gas, followed by the transfer of the cyanide group from a copper(II) species to form the benzonitrile[7].

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-Fluoro-3-(trifluoromethyl)benzenesulfonamide [myskinrecipes.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Page loading... [guidechem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

4-Fluoro-3-(trifluoromethyl)benzamide starting materials

An In-depth Technical Guide to the Starting Materials for 4-Fluoro-3-(trifluoromethyl)benzamide

Authored by a Senior Application Scientist

Introduction

4-Fluoro-3-(trifluoromethyl)benzamide is a pivotal intermediate in the synthesis of a wide array of high-value chemical entities, particularly within the pharmaceutical and agrochemical sectors. Its unique substitution pattern—a fluorine atom and a trifluoromethyl group ortho and meta to the benzamide functionality, respectively—imparts specific physicochemical properties such as enhanced metabolic stability, binding affinity, and lipophilicity to target molecules.[1][2] This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the commercially viable starting materials and the key chemical transformations involved. We will delve into the mechanistic rationale behind these synthetic choices, offering field-proven insights for researchers, chemists, and drug development professionals.

The synthesis of 4-Fluoro-3-(trifluoromethyl)benzamide can be logically approached from two principal, late-stage precursors:

-

Route A: Amidation of 4-Fluoro-3-(trifluoromethyl)benzoic acid.

-

Route B: Partial hydrolysis of 4-Fluoro-3-(trifluoromethyl)benzonitrile.

This whitepaper will dissect each pathway, tracing them back to fundamental starting materials and providing detailed experimental considerations.

Route A: Synthesis via 4-Fluoro-3-(trifluoromethyl)benzoic acid

This route is arguably the most direct, leveraging the robust and well-established chemistry of carboxylic acid to amide conversions. The core of this pathway is the synthesis of the key intermediate, 4-Fluoro-3-(trifluoromethyl)benzoic acid, followed by its efficient amidation.

Workflow for Route A

Caption: Synthetic pathway to the target compound via the benzoic acid intermediate.

Part 1: Synthesis of the 4-Fluoro-3-(trifluoromethyl)benzoic acid Intermediate

The primary challenge in this route is the efficient preparation of the substituted benzoic acid. While 4-(Trifluoromethyl)benzoic acid and 3-Fluoro-4-(trifluoromethyl)benzoic acid are commercially available building blocks, the specific 4-fluoro-3-(trifluoromethyl) isomer often requires synthesis from more fundamental precursors.[3][4][5][6]

A common industrial strategy involves the oxidation of the corresponding toluene derivative. The synthesis of this precursor, 4-fluoro-3-(trifluoromethyl)toluene, can be achieved via a nucleophilic aromatic substitution (SNAr) reaction, specifically a Halogen Exchange (Halex) reaction.

-

Starting Material: 4-Chloro-3-(trifluoromethyl)toluene is a logical and cost-effective starting point.

-

Transformation: The Halex reaction is employed to replace the chlorine atom with fluorine.[7][8] This reaction is driven by the use of an alkali metal fluoride, typically potassium fluoride (KF), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane at elevated temperatures (150–250 °C).[7][9][10] The trifluoromethyl group is strongly electron-withdrawing, which activates the chlorine atom (ortho to it) towards nucleophilic attack, making this transformation highly efficient.

Once 4-fluoro-3-(trifluoromethyl)toluene is obtained, it can be oxidized to the corresponding benzoic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or through catalytic oxidation processes.

Part 2: Amidation of 4-Fluoro-3-(trifluoromethyl)benzoic acid

The conversion of a carboxylic acid to a primary amide is a cornerstone of organic synthesis.[11][12] Several reliable methods exist, each with distinct advantages regarding reaction conditions, substrate scope, and scalability.

| Method | Key Reagents | Typical Conditions | Expertise & Causality |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride | DCM or Toluene, RT to reflux, then NH₃ or NH₄OH | Most Reactive: This is a two-step process that proceeds via a highly electrophilic acyl chloride intermediate. The initial activation with SOCl₂ is often preferred for its cost-effectiveness; gaseous byproducts (SO₂ and HCl) are easily removed. The subsequent reaction with ammonia is extremely fast and exothermic, requiring careful temperature control.[11][12] |

| Coupling Agent-Mediated | DCC, EDC, HATU, T3P® | Aprotic solvent (e.g., DMF, DCM), often with an activator like HOBt | High Yield & Mild Conditions: Coupling agents activate the carboxylic acid in situ to form a reactive species that is readily attacked by ammonia. This method avoids the harsh conditions of acyl chloride formation and is compatible with sensitive functional groups. T3P® (Propylphosphonic anhydride) is particularly effective as its byproducts are water-soluble, simplifying purification.[13] |

| Direct Thermal Dehydration | Ammonium Carbonate or NH₃ (aq.) | High temperature heating (>170 °C) | Atom Economy: This classic method involves forming the ammonium carboxylate salt, which is then heated to eliminate water.[14][15] While atom-economical, the high temperatures required can be prohibitive for complex molecules. An excess of the carboxylic acid is often used to shift the equilibrium and prevent dissociation of the ammonium salt.[14][15] |

Experimental Protocol: Amidation using Thionyl Chloride

This protocol describes a robust, self-validating system for converting the carboxylic acid to the target amide.

-

Activation (Acyl Chloride Formation):

-

To a solution of 4-Fluoro-3-(trifluoromethyl)benzoic acid (1.0 eq) in dry dichloromethane (DCM, ~5 mL per mmol) under an inert atmosphere (N₂), add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

-

Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0 °C. The causality here is critical: DMF acts as a catalyst to form the Vilsmeier reagent, which is the true activating species.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The reaction is self-validating as the consumption of the solid carboxylic acid and the formation of gaseous byproducts (SO₂ and HCl) indicate progress.

-

Remove the solvent and excess SOCl₂ under reduced pressure to yield the crude 4-fluoro-3-(trifluoromethyl)benzoyl chloride.

-

-

Amidation:

-

Dissolve the crude acyl chloride in an anhydrous aprotic solvent like DCM or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Bubble anhydrous ammonia gas through the solution or add a solution of concentrated ammonium hydroxide (NH₄OH, ~2.5 eq) dropwise. This step is highly exothermic and must be controlled to prevent side reactions.

-

Stir for 1 hour at 0 °C, then allow to warm to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the crude 4-Fluoro-3-(trifluoromethyl)benzamide, which can be purified by recrystallization or column chromatography.

-

Route B: Synthesis via 4-Fluoro-3-(trifluoromethyl)benzonitrile

This alternative pathway utilizes a benzonitrile intermediate, which is then partially hydrolyzed to the desired benzamide. This approach can be advantageous if the benzonitrile precursor is more readily accessible than the corresponding benzoic acid.

Workflow for Route B

Caption: Synthetic pathway to the target compound via the benzonitrile intermediate.

Part 1: Synthesis of the 4-Fluoro-3-(trifluoromethyl)benzonitrile Intermediate

The synthesis of this key nitrile can be approached from several different starting materials, offering flexibility based on commercial availability and cost.

| Starting Material | Transformation | Expertise & Causality |

| 3-Trifluoromethyl-4-haloaniline | Sandmeyer Reaction | Versatile for Anilines: This classic reaction involves the diazotization of the aniline with a nitrite source (e.g., NaNO₂) in strong acid, followed by reaction with a copper(I) cyanide salt.[16] The diazonium salt intermediate is unstable and must be prepared at low temperatures (0-5 °C). This method is a powerful way to introduce a cyano group onto an aromatic ring starting from a readily available aniline. |

| 4-Chloro-3-(trifluoromethyl)benzonitrile | Halogen Exchange (Halex) | Direct Fluorination: Similar to Route A, a Halex reaction can be used to convert the more common chloro-analogue to the desired fluoro compound.[7][8] The presence of two electron-withdrawing groups (-CF₃ and -CN) strongly activates the ring for SNAr, allowing the reaction to proceed under relatively mild conditions for a Halex process.[9][10] |

| 4-Bromo-3-(trifluoromethyl)fluorobenzene | Palladium-Catalyzed Cyanation | Modern Cross-Coupling: This method uses a palladium catalyst (e.g., Pd(PPh₃)₄) and a cyanide source (e.g., Zn(CN)₂, KCN) to replace the bromine atom.[17] This approach offers excellent functional group tolerance but can be more expensive due to the palladium catalyst. The bromine atom is an excellent leaving group for such cross-coupling reactions.[1] |

| o-Fluorobenzotrifluoride | Multi-step Synthesis | Building from Basics: A longer but fundamental route involves nitration of o-fluorobenzotrifluoride, followed by reduction to the aniline, bromination, a Sandmeyer-type deamination/bromination, and finally cyanation.[18][19] This pathway demonstrates how the target structure can be built from a simple, commercially available fluorinated starting material. |

Part 2: Controlled Hydrolysis of the Benzonitrile

The conversion of a nitrile to a primary amide is the crucial final step. This reaction involves the hydration of the nitrile group. The key challenge is to prevent over-hydrolysis to the carboxylic acid.

-

Acid-Catalyzed Hydrolysis: Treatment with a strong acid (e.g., H₂SO₄, HCl) in the presence of a limited amount of water can effectively stop the reaction at the amide stage. Protonation of the nitrile nitrogen makes the carbon atom more electrophilic and susceptible to attack by water.[20]

-

Base-Catalyzed Hydrolysis: Using hydrogen peroxide in a basic medium (e.g., NaOH or K₂CO₃ in DMSO) is another common method. The hydroperoxide anion is a potent nucleophile that attacks the nitrile, leading to the amide after a rearrangement. This method is often cleaner and proceeds under milder conditions than strong acid hydrolysis.

Experimental Protocol: Base-Catalyzed Hydrolysis

-

Reaction Setup:

-

In a round-bottom flask, dissolve 4-Fluoro-3-(trifluoromethyl)benzonitrile (1.0 eq) in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Add anhydrous potassium carbonate (K₂CO₃, ~0.2 eq).

-

Cool the mixture to room temperature in a water bath.

-

-

Reagent Addition:

-

Slowly add hydrogen peroxide (H₂O₂, 30% aqueous solution, ~2.0 eq) dropwise. The reaction is exothermic, and the temperature should be maintained below 40 °C to ensure selectivity for the amide and prevent decomposition of the peroxide.

-

-

Reaction and Workup:

-

Stir the reaction mixture for 2-6 hours. Monitor the reaction by TLC or GC-MS to ensure the consumption of the starting nitrile without significant formation of the carboxylic acid.

-

Once complete, pour the reaction mixture into a large volume of cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water to remove residual DMSO and salts, and dry under vacuum to yield the target 4-Fluoro-3-(trifluoromethyl)benzamide.

-

Conclusion

The selection of an optimal synthetic route to 4-Fluoro-3-(trifluoromethyl)benzamide is a strategic decision guided by the cost and availability of starting materials, scalability requirements, and in-house chemical capabilities.

-

Route A (via Benzoic Acid) is highly reliable, employing classic, well-understood amidation reactions. Its viability hinges on the efficient synthesis of the 4-fluoro-3-(trifluoromethyl)benzoic acid precursor, often via a Halex reaction and subsequent oxidation.

-

Route B (via Benzonitrile) offers significant flexibility in starting materials. The controlled hydrolysis of the nitrile is a critical step that must be carefully optimized to maximize the yield of the desired amide while minimizing the formation of the carboxylic acid byproduct.

Both pathways provide robust and scalable methods for producing this valuable intermediate, empowering researchers and development professionals to advance their work in medicinal chemistry and materials science.

References

-

Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]

-

FAQ. (n.d.). What is the synthesis and application of 4-Fluoro-3-(trifluoromethyl)benzonitrile?. [Link]

-

Clark, J. (n.d.). The Preparation of Amides. Chemguide. [Link]

-

Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. [Link]

-

Khan Academy. (2023). Amide formation from carboxylic acid derivatives. [YouTube video]. [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

- Google Patents. (n.d.). EP0944564A1 - Halogen exchange reactions and uses thereof.

-

ResearchGate. (n.d.). Comparison of methods for benzamide synthesis from benzonitrile. [Link]

-